molecular formula C13H13N B142471 (4-Isocyano-cyclohex-3-enyl)-benzene CAS No. 128798-39-0

(4-Isocyano-cyclohex-3-enyl)-benzene

Cat. No.: B142471
CAS No.: 128798-39-0
M. Wt: 183.25 g/mol
InChI Key: MELZBCMFFALINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Isocyano-cyclohex-3-enyl)-benzene is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-isocyanocyclohex-3-en-1-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,9,12H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELZBCMFFALINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573360
Record name 4-Isocyano-1,2,3,6-tetrahydro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128798-39-0
Record name (4-Isocyano-3-cyclohexen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128798-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isocyano-1,2,3,6-tetrahydro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (34.3 g, 306 mmol) was added portionwise to a solution of 4-phenyl-1-formamidocyclohexene (13.6 g, 68 mmol) (Biiorg. Med. Chem; 8; 6; 2000; 1343) in tert-butanol (150 ml), and the mixture stirred for 2 hours, with sufficient heating to ensure solution. Phosphorous oxychloride (7.82 g, 51 mmol) was added dropwise, with cooling of the reaction vessel, and once additon was complete, the reaction was stirred at room temperature for 24 hours. TLC analysis showed starting material remaining, so additional potassium tert-butoxide (3.8 g, 34 mmol) and phosphorous oxychloride (1.57 ml, 17 mmol) were added, and the reaction stirred for a further 45 minutes. The mixture was concentrated under reduced pressure, the residue poured into brine (500 ml) and extracted with dichloromethane (100 ml, 3×50 ml). The combined organic solutions were washed with water (100 ml), brine (200 ml), dried (Na2SO4) and evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel using hexane:ethyl acetate (90:10) as eluant to afford the title compound, 5.8 g.
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.82 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
1.57 mL
Type
reactant
Reaction Step Three

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